N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including condensation and cyclization processes, to form the desired pyrazole derivatives. For example, Karrouchi et al. (2021) synthesized a similar compound by characterizing it through FT-IR, NMR, and ESI-MS spectroscopic methods, confirming the structure with single-crystal X-ray diffraction. The process often involves refluxing in anhydrous ethanol with catalytic amounts of acid, yielding high purity compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and confirmed through X-ray diffraction. The structure is often characterized by the presence of hydrazonoic groups, methoxy phenyl rings, and benzodioxole moieties, contributing to their stability and reactivity in solution. Computational methods, such as DFT calculations, further aid in understanding the electronic structure and stability of these compounds in different media (Karrouchi et al., 2021).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including protonation, nucleophilic substitution, and electrophilic addition. Their reactivity is influenced by the electronic distribution across the molecule, as indicated by MEP surfaces and NBO calculations. These studies provide insights into the nucleophilic and electrophilic sites on the molecule, which are crucial for understanding their chemical behavior in biological systems and potential applications in drug design (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, dipole moment, and solvation energy, have been extensively studied using spectroscopic methods and theoretical calculations. These properties are essential for predicting the behavior of these compounds in different environments, including biological systems. For instance, changes in dipole moment and solvation energy in various solvents can affect the compound's bioavailability and interaction with biological targets (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are of significant interest. Molecular docking studies, for instance, have suggested that similar compounds can interact with biological targets, indicating potential applications in drug discovery. The stability of these compounds in solution, as supported by NBO and frontier orbitals studies, suggests their suitability for further pharmacological evaluation (Karrouchi et al., 2021).
properties
IUPAC Name |
N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-31-21-10-7-17(8-11-21)24-19(15-29(28-24)20-5-3-2-4-6-20)14-26-27-25(30)18-9-12-22-23(13-18)33-16-32-22/h2-15H,16H2,1H3,(H,27,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDGXEGEQNJOKW-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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